Sylveterpinolene
Description
Classification within Terpenoid Chemistry
The classification of sylveterpinolene is fundamental to understanding its chemical properties and biological context. Terpenoids are a large and diverse class of naturally occurring organic chemicals, derived from the five-carbon isoprene (B109036) unit. cutm.ac.innih.gov
Monoterpenoids, composed of two isoprene units, are significant components of essential oils and play various roles in plant defense and signaling. nih.govresearchgate.net They can be acyclic, monocyclic, or bicyclic. researchgate.net The arrangement of the isoprene units, often following the "head-to-tail" rule, leads to a vast array of structural diversity and, consequently, a wide range of chemical and biological properties. cutm.ac.in Monoterpenes and their derivatives are of great interest to researchers due to their potential applications in various industries. mdpi.com
This compound is a derivative of the m-menthane skeleton. nih.gov Unlike the more common p-menthane (B155814) derivatives, such as limonene (B3431351) and menthol (B31143), which have their substituent groups at positions 1 and 4 of the cyclohexane (B81311) ring, m-menthane derivatives have a 1,3-substitution pattern. mdpi.comnih.gov This structural variation, while seemingly subtle, can significantly influence the molecule's stereochemistry and reactivity, making m-menthane derivatives like this compound interesting subjects for comparative studies within terpenoid chemistry. nih.govresearchgate.net
Historical Context of this compound Research
The study of this compound is intrinsically linked to the broader history of terpene chemistry, which dates back to the 19th century. nih.gov
Early research in terpenoid chemistry focused on the isolation and structural elucidation of major components of essential oils. Compounds like limonene and terpinolene (B10128), which share the same molecular formula as this compound, were among the first to be characterized. stason.org These initial investigations laid the groundwork for understanding the complex rearrangements and interconversions that terpenes can undergo, often under acidic conditions.
Interest in m-menthadienes, the class of compounds to which this compound belongs, grew as analytical techniques became more sophisticated, allowing for the identification of minor components in natural extracts. The synthesis and characterization of various m-menthadienes have been pursued to understand their formation and properties. For instance, studies have explored the elimination reactions of related compounds like sylvestrene dihydrochloride (B599025) to produce various m-menthadienes. researchgate.net
Academic Significance of this compound as a Research Target
While the volume of research specifically on this compound is limited, its academic significance lies in its potential as a model compound for several areas of chemical research. foodb.cahmdb.ca The synthesis of m-menthane derivatives, including structures related to this compound, is an active area of research. researchgate.net Furthermore, the biocatalytic transformation of monoterpenes is a field of growing interest, and understanding the enzymatic pathways for the synthesis and modification of m-menthane derivatives could open new avenues for the production of novel compounds. researchgate.netacs.orgmdpi.commdpi.com The unique structural features of this compound make it a valuable tool for probing the mechanisms of such reactions and for expanding the library of known terpenoid structures and their properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 1-methyl-3-(propan-2-ylidene)cyclohex-1-ene nih.gov |
| CAS Number | 17092-80-7 foodb.canih.gov |
| Chemical Formula | C10H16 foodb.ca |
| InChI Key | BXZMJUJBUSHRMV-UHFFFAOYSA-N hmdb.ca |
| Molecular Weight | 136.23 g/mol nih.gov |
Table 2: Classification of this compound
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds hmdb.ca |
| Super Class | Lipids and lipid-like molecules hmdb.ca |
| Class | Prenol lipids hmdb.ca |
| Sub Class | Monoterpenoids hmdb.ca |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17092-80-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7H,4-6H2,1-3H3 |
InChI Key |
BXZMJUJBUSHRMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C)C)CCC1 |
Canonical SMILES |
CC1=CC(=C(C)C)CCC1 |
Other CAS No. |
17092-80-7 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
m-mentha-1,3(8)-diene |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Studies of Sylveterpinolene
Advanced Spectroscopic Techniques for Structural Characterization
X-ray Crystallography for Three-Dimensional Atomic Arrangement
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orgnih.gov The technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org This pattern provides detailed information about electron density, from which the positions of individual atoms, bond lengths, and bond angles can be calculated with high precision.
For chiral molecules, X-ray crystallography of an enantiomerically pure crystal can unambiguously determine the absolute configuration (the R/S designation) of each stereocenter. wikipedia.org However, this technique is contingent on the ability to grow a high-quality single crystal of the target compound. Many monoterpenes, including sylveterpinolene, are liquids or low-melting solids at room temperature, which makes crystallization challenging.
Currently, there are no publicly available reports of the single-crystal X-ray structure of this compound. To apply this powerful technique, it would likely be necessary to first synthesize a solid derivative of this compound that is more amenable to crystallization.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. drew.edu The method is based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.
An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹). The spectrum of a monoterpene like this compound is expected to show several characteristic absorption bands. These spectral fingerprints are invaluable for confirming the presence of specific structural features. researchgate.netmdpi.com For instance, the C-H bonds of alkanes and alkenes, and the C=C double bonds within the structure, will produce distinct peaks.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound Based on characteristic frequencies for functional groups present in monoterpenes.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Alkene (=C-H) |
| 2980 - 2850 | C-H Stretch | Alkane (-C-H) |
| 1680 - 1640 | C=C Stretch | Alkene |
| 1470 - 1430 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
| 1385 - 1375 | C-H Bend (Rocking) | Methyl (-CH₃) |
| 900 - 880 | C-H Bend (Out-of-plane) | Alkene (=CH₂) |
Stereochemical Investigations of this compound
The stereochemistry of this compound is a critical aspect of its identity, as different stereoisomers can exhibit distinct properties. These investigations focus on its chirality and the dynamic nature of its three-dimensional shape.
This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The separation and quantification of these enantiomers are crucial for authenticity control and understanding stereospecific processes. Chiral gas chromatography (GC) is the most widely used technique for this purpose in the analysis of volatile compounds like monoterpenes. nih.govgcms.czchromatographyonline.com
This method utilizes a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin. sigmaaldrich.com Cyclodextrins are chiral, torus-shaped molecules that can form temporary, diastereomeric complexes with the enantiomers of the analyte. gcms.cz The different stabilities of these complexes cause one enantiomer to be retained on the column longer than the other, resulting in their separation. By comparing the retention times and peak areas to those of authentic standards, the identity and enantiomeric ratio (or enantiomeric excess) can be determined. researchgate.netresearchgate.net
Table 3: Typical Parameters for Chiral GC Analysis of Monoterpenes
| Parameter | Description |
| Column Type | Capillary column with a cyclodextrin-based Chiral Stationary Phase (e.g., β- or γ-cyclodextrin derivatives) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | An optimized oven temperature gradient to ensure separation of multiple terpenes. Lower temperatures often improve chiral resolution. gcms.cz |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Synthetic Methodologies for Sylveterpinolene and Its Analogs
Chemical Synthesis Approaches for Sylveterpinolene
The synthesis of this compound can be approached through total synthesis strategies, which build the molecule from simpler, acyclic precursors, or through semisynthetic routes that modify existing terpenoid skeletons.
While dedicated total syntheses of this compound are not extensively reported in the literature, a plausible approach can be conceived based on established methodologies for constructing substituted cyclohexene (B86901) rings. A potential retrosynthetic analysis would disconnect the molecule at the cyclohexene ring, leading to acyclic precursors that can be cyclized through methods such as the Diels-Alder reaction. For instance, the cyclodimerization of isoprene (B109036) could theoretically lead to the sylvestrene skeleton, which is closely related to this compound. However, controlling the regioselectivity to favor the m-substituted pattern over the more common p-substituted pattern is a significant challenge in such approaches.
Another conceptual pathway could involve the construction of a suitably functionalized acyclic precursor that can undergo an intramolecular cyclization to form the m-menthane ring system. This would require careful strategic placement of functional groups to guide the cyclization to the desired regioisomer.
Semisynthetic approaches, starting from abundant natural terpenoids, represent a more practical and explored avenue for obtaining this compound. The most notable precursor for the synthesis of m-menthane derivatives is (+)-3-carene, a bicyclic monoterpene readily available from turpentine (B1165885) oil. nih.gov
The core of this semisynthetic strategy lies in the acid-catalyzed rearrangement of the 3-carene (B45970) framework. Under acidic conditions, the strained cyclopropane (B1198618) ring of 3-carene is protonated and opens to form a carbocationic intermediate. This intermediate can then undergo a series of rearrangements, including Wagner-Meerwein shifts, to yield a mixture of p-menthane (B155814) and m-menthane derivatives. rsc.orgwikipedia.orglscollege.ac.in While the formation of p-menthane structures is often thermodynamically favored, specific reaction conditions can be tailored to promote the formation of the m-menthane skeleton, from which this compound can be derived.
A general representation of the acid-catalyzed isomerization of 3-carene is depicted below:
pmFrom the m-menthane carbocation, subsequent elimination of a proton can lead to the formation of various m-menthadienes, including sylvestrene, which can then be further isomerized to this compound.
Reaction Mechanisms in this compound Synthesis
The synthesis of this compound, particularly from 3-carene, is governed by complex carbocationic reaction mechanisms. A thorough understanding of these pathways is crucial for optimizing the synthesis.
The acid-catalyzed transformation of (+)-3-carene to the m-menthane skeleton proceeds through the following key steps:
Protonation and Cyclopropane Ring Opening: The reaction is initiated by the protonation of the double bond in 3-carene, followed by the cleavage of the cyclopropane ring. This generates a tertiary carbocation.
Carbocation Rearrangement: The initially formed carbocation is unstable and undergoes rapid rearrangement. A crucial step is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. wikipedia.orglscollege.ac.in In the context of forming the m-menthane skeleton, a specific rearrangement pathway is followed that leads to the formation of an m-menthane-type cation. rsc.org
Deprotonation: The final step involves the elimination of a proton from the m-menthane carbocation to form a stable double bond, resulting in the formation of m-menthadiene isomers, such as sylvestrene. Further isomerization of the double bond within the ring or on the side chain can then lead to the formation of this compound.
The intricate nature of these carbocationic rearrangements often leads to the formation of a complex mixture of products, with this compound being one of several possible isomers.
Controlling the outcome of the acid-catalyzed isomerization of 3-carene to favor this compound requires careful optimization of reaction conditions. Key parameters that influence the product distribution include:
Choice of Acid Catalyst: Both Brønsted and Lewis acids can be employed. The strength and nature of the acid can significantly impact the reaction pathway and the lifetime of the carbocationic intermediates. Mineral acids like sulfuric acid and phosphoric acid, as well as solid acid catalysts, have been used. google.com
Temperature: Reaction temperature plays a critical role. Higher temperatures can favor the formation of thermodynamically more stable products, which may not necessarily be the desired m-menthane derivatives.
Solvent: The polarity of the solvent can influence the stability of the carbocationic intermediates and affect the course of the rearrangement.
Reaction Time: The duration of the reaction can affect the product distribution, as prolonged reaction times may lead to further isomerization and the formation of undesired byproducts.
The table below summarizes the influence of various parameters on the isomerization of terpenes, which can be extrapolated to the synthesis of this compound.
| Parameter | Effect on Reaction | Rationale |
| Catalyst Acidity | Higher acidity can increase reaction rates but may decrease selectivity. | Stronger acids can promote a wider range of rearrangements and side reactions. |
| Temperature | Higher temperatures generally favor thermodynamically controlled products. | Provides the activation energy for rearrangements leading to more stable isomers. |
| Solvent Polarity | Polar solvents can stabilize carbocation intermediates. | Stabilization of intermediates can influence the preferred rearrangement pathway. |
| Reaction Time | Longer times can lead to equilibrium mixtures. | Kinetically favored products may isomerize to more stable products over time. |
By carefully controlling these parameters, it is theoretically possible to enhance the yield and selectivity of this compound from the rearrangement of 3-carene.
Precursor Chemistry and Feedstock Utilization in this compound Production
The primary and most economically viable precursor for the semisynthesis of this compound is (+)-3-carene . This bicyclic monoterpene is a major constituent of turpentine oil, which is a byproduct of the pulp and paper industry. nih.gov The availability of 3-carene from this renewable feedstock makes it an attractive starting material for the synthesis of various fine chemicals, including m-menthane derivatives.
Turpentine composition can vary significantly depending on the pine species from which it is sourced. Turpentine from Pinus sylvestris and Pinus ponderosa is known to be particularly rich in 3-carene. The isolation of 3-carene from turpentine is typically achieved through fractional distillation.
The utilization of 3-carene as a feedstock not only provides a sustainable route to this compound but also adds value to a byproduct of the forestry industry. Research into the catalytic conversion of 3-carene into more valuable products is an active area of investigation. rsc.orggoogle.com
Biosynthetic Pathways and Metabolic Engineering of Sylveterpinolene
Elucidation of Sylveterpinolene Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated in a single comprehensive study, its formation can be inferred from the well-established principles of monoterpene biosynthesis. This involves the assembly of isoprenoid units and their subsequent enzymatic modification.
The fundamental building blocks for all terpenoids, including this compound, are the five-carbon isoprenoid units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to synthesize these precursors:
The Mevalonate (B85504) (MVA) Pathway: Primarily located in the cytosol, this pathway starts with acetyl-CoA.
The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.
For monoterpenes like this compound, the MEP pathway is the primary source of IPP and DMAPP. These C5 units are then condensed to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes.
| Pathway | Location | Starting Materials | Key Products |
| Mevalonate (MVA) | Cytosol | Acetyl-CoA | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
| Methylerythritol 4-Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
The conversion of the linear GPP molecule into the cyclic structure of this compound is catalyzed by a class of enzymes known as monoterpene synthases (MTPSs). While a specific "this compound synthase" has not been definitively isolated and characterized, it is hypothesized to be a multi-product enzyme. Many monoterpene synthases are known to produce a range of related monoterpenes from a single GPP substrate.
For instance, (+)-sabinene synthase, an enzyme found in various plants, is known to produce not only its primary product, (+)-sabinene, but also minor amounts of other monoterpenes, including γ-terpinene and terpinolene (B10128). nih.govnih.gov this compound is an isomer of terpinolene, suggesting that a closely related synthase, or a variant of a known synthase, could be responsible for its formation.
The catalytic mechanism of monoterpene synthases involves a complex series of carbocationic rearrangements initiated by the ionization of GPP. The specific folding of the GPP substrate within the enzyme's active site and the subsequent stabilization of various carbocationic intermediates determine the final product profile. It is plausible that a specific monoterpene synthase guides the cyclization of GPP to form a carbocation intermediate that, upon deprotonation, yields this compound.
The genes encoding monoterpene synthases (TPS genes) have been identified and characterized in numerous plant species, particularly in conifers like Pinus species. nih.gov These genes often exist as part of a multigene family, allowing for the evolution of diverse product specificities.
While a specific gene for this compound synthase has not been identified, it is expected to be found within the TPS gene family of plants that produce this compound. The identification of such a gene would likely involve transcriptomic analysis of tissues that actively synthesize this compound, followed by heterologous expression and functional characterization of candidate TPS genes. In some cases, genes for related biosynthetic enzymes are located in close proximity on the chromosome, forming biosynthetic gene clusters, though this is not a universal feature for terpenoid biosynthesis.
Molecular Mechanisms of this compound Biosynthesis Regulation
The production of this compound, like other monoterpenes, is tightly regulated at multiple levels to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to environmental cues.
The primary level of regulation for monoterpene biosynthesis occurs at the transcriptional level. The expression of TPS genes is often spatially and temporally controlled. For instance, in many plants, monoterpene production is localized to specialized secretory structures, such as glandular trichomes or resin ducts, and the expression of the corresponding TPS genes is confined to these tissues.
Furthermore, the transcription of TPS genes can be induced by various factors, including:
Developmental Cues: Gene expression can be linked to specific stages of plant development, such as flowering or fruit ripening.
Biotic Stress: Attack by herbivores or pathogens can trigger the upregulation of TPS genes as part of the plant's defense response.
Abiotic Stress: Environmental factors like high light intensity or temperature can also influence the expression of these genes.
The promoters of TPS genes contain cis-regulatory elements that bind transcription factors, which in turn modulate the rate of gene transcription. Several families of transcription factors, such as MYB, bHLH, and WRKY, have been implicated in the regulation of terpenoid biosynthesis.
Metabolic flux can be redirected by upregulating the expression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and GPP synthase (GPPS). Conversely, downregulating competing pathways that also utilize IPP, DMAPP, or GPP can free up more precursors for this compound biosynthesis. Understanding and manipulating these metabolic fluxes are critical for the successful metabolic engineering of this compound production in heterologous systems like yeast or E. coli.
| Regulatory Level | Mechanism | Key Components |
| Transcriptional Control | Regulation of gene expression | TPS genes, Promoters, Transcription factors (e.g., MYB, bHLH, WRKY) |
| Metabolic Flux | Control of precursor supply | MEP pathway enzymes (e.g., DXS), GPP synthase, Competing metabolic pathways |
Engineered Biosynthesis in Heterologous Systems
The production of specific terpenoids like this compound in their native plant sources is often limited by low yields and complex extraction processes. Consequently, significant research has focused on developing heterologous production platforms. These systems involve transferring the necessary biosynthetic genes into well-characterized organisms, or "chassis," that can be optimized for high-yield production. While specific research on the engineered biosynthesis of this compound is not extensively documented, the strategies developed for other monoterpenes are directly applicable.
Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are the most common chassis for metabolic engineering due to their rapid growth, well-understood genetics, and established fermentation processes. mdpi.comnih.gov The primary goal in engineering these microbes for monoterpene production is to increase the available pool of the universal precursor, geranyl pyrophosphate (GPP), and to introduce a specific terpene synthase (TPS) to convert GPP into the desired product.
Key Metabolic Engineering Strategies:
Precursor Supply Enhancement: In E. coli, which naturally uses the methylerythritol 4-phosphate (MEP) pathway for terpenoid precursors, a common strategy is to introduce the heterologous mevalonate (MVA) pathway from yeast. mdpi.com This dual-pathway approach can significantly boost the supply of the basic C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In S. cerevisiae, which uses the MVA pathway, engineering focuses on upregulating key rate-limiting enzymes, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), and modifying the native farnesyl pyrophosphate (FPP) synthase (ERG20) to favor the accumulation of GPP over the longer-chain FPP. mdpi.comfrontiersin.org
Terpene Synthase Expression: A gene encoding a monoterpene synthase capable of producing this compound would be introduced and expressed in the engineered microbial host. This enzyme would then convert the enriched GPP pool into this compound.
Addressing Host Toxicity: A major challenge in microbial production is that monoterpenes are often toxic to the host cells, which can inhibit growth and limit yields. mdpi.comuq.edu.au Strategies to mitigate this include two-phase fermentation, where a solvent layer is used to extract the product in situ, and engineering host tolerance through modifications of cell membranes or efflux pumps. mdpi.comresearchgate.net
The following table illustrates the production titers achieved for various monoterpenes in engineered microbial systems, demonstrating the potential of these platforms.
| Monoterpene | Microbial Host | Key Engineering Strategy | Titer (mg/L) |
|---|---|---|---|
| Limonene (B3431351) | S. cerevisiae | Engineered NPPS and limonene synthase expression | 2230 nih.gov |
| (R)-Linalool | E. coli | Optimized culture conditions in bioreactor | 1523 nih.gov |
| Geraniol | E. coli | Combination of MVA pathway and optimized GES expression | 964 nih.gov |
| Sabinene | E. coli | Fed-batch culture optimization | 2650 mdpi.com |
| α-Pinene | E. coli | Fed-batch fermentation with hybrid MVA pathway | 970 mdpi.com |
Note: Data for this compound is not available; this table shows representative titers for other monoterpenes to demonstrate the capabilities of microbial platforms.
Plants themselves can be used as "green factories" for producing valuable phytochemicals. researchgate.net Plant-based systems offer advantages such as correct protein folding and compartmentalization necessary for plant-derived enzymes to function correctly. nih.gov
Nicotiana benthamiana, a relative of the tobacco plant, has become a dominant platform for the rapid, transient expression of biosynthetic pathways. nih.govpatharkar.combiorxiv.org The primary method used is Agrobacterium-mediated infiltration (agroinfiltration), where a suspension of Agrobacterium tumefaciens carrying the genes of interest is injected into the leaf. protocols.iospringernature.com The bacteria transfer the genetic information to the plant cells, which then transiently express the enzymes and produce the target compound.
This system is highly advantageous for:
Speed: Functional pathways can be tested within days, bypassing the lengthy process of creating stable transgenic plants. patharkar.com
Flexibility: Multiple genes and combinations of enzymes can be tested simultaneously by co-infiltrating different Agrobacterium strains. frontiersin.org
Pathway Elucidation: It is an invaluable tool for discovering and characterizing new enzymes, as candidate genes can be quickly expressed and their products analyzed. biorxiv.org
To enhance the production of a target terpenoid like this compound, engineers often co-express the specific monoterpene synthase with key enzymes from the MVA or MEP pathways to boost the precursor supply. nih.govfrontiersin.org For example, co-expressing a truncated HMG-CoA reductase (tHMGR) can increase the flux through the MVA pathway, leading to higher yields of MVA-derived terpenes. nih.gov
The table below shows examples of terpenoid production achieved using the N. benthamiana transient expression system.
| Compound | Class | Key Strategy | Yield |
|---|---|---|---|
| Oleanolic Acid | Triterpenoid | Use of high-efficiency "Tsukuba system" vector and co-expression of HMGR | 30.3 mg/g dw frontiersin.org |
| β-amyrin | Triterpenoid | Co-expression of HMGR catalytic domain | 3.3 mg/g dw frontiersin.orgnih.gov |
| β-caryophyllene | Sesquiterpenoid | Agroinfiltration with a viral vector | 26.5 µg/g fw frontiersin.org |
| Costunolide | Sesquiterpenoid | Co-expression of MVA pathway genes | ~48 ng/mg fw frontiersin.org |
Note: dw = dry weight; fw = fresh weight. Yields are highly dependent on the specific pathway and engineering strategy.
While N. benthamiana is excellent for rapid prototyping, stable production often requires the creation of transgenic plants where the new genes are permanently integrated into the host's genome. This approach is more time-consuming but ensures consistent production across plant generations.
Besides tobacco, other species have been engineered for terpenoid production. For example, petunia and tomato plants have been engineered to produce linalool. d-nb.info The choice of plant chassis depends on factors like growth rate, biomass yield, and compatibility with transformation methods. Photosynthetic microorganisms, such as cyanobacteria and microalgae, are also emerging as alternative platforms, offering the potential to produce terpenoids directly from CO2 and sunlight. nih.gov However, significant metabolic engineering is still required to make these systems commercially viable for complex phytochemicals.
Plant Host Systems for Phytochemical Biosynthesis
Integration of Omics Technologies for Pathway Discovery and Engineering
The elucidation of biosynthetic pathways for natural products like this compound has been revolutionized by "omics" technologies, which allow for the large-scale study of genes (genomics), transcripts (transcriptomics), and metabolites (metabolomics).
The advent of next-generation sequencing has made vast amounts of genomic data available from a wide array of organisms, including plants, fungi, and bacteria. nih.gov This data is a rich resource for discovering new enzymes and pathways through a process called genome mining.
Genome mining for terpenoid biosynthesis typically involves searching for genes that encode terpene synthases (TPSs), the key enzymes that catalyze the formation of diverse terpene skeletons. nih.govmdpi.com Researchers can scan entire genomes for sequences containing conserved protein domains or motifs characteristic of TPSs, such as the DDxxD motif, which is crucial for the enzyme's catalytic activity. mdpi.com
This approach has several advantages:
Discovery of Novel Enzymes: It allows for the identification of TPS genes from organisms that are difficult or impossible to cultivate in a lab, uncovering a vast, previously inaccessible pool of biocatalysts. nih.gov
Efficiency: It is often faster and more efficient than traditional methods that rely on purifying enzymes from native sources.
Pathway Identification: TPS genes are often located in biosynthetic gene clusters (BGCs) alongside other genes involved in the same pathway (e.g., tailoring enzymes like cytochrome P450s). Identifying a TPS can therefore lead to the discovery of an entire pathway.
Once a candidate TPS gene is identified through genome mining, its function must be confirmed experimentally. This is typically done by expressing the gene in a heterologous host, such as E. coli or N. benthamiana, and analyzing the resulting products using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This process could lead to the identification of a previously unknown this compound synthase, which would be the critical first step toward its engineered biosynthesis.
Metabolomics for Comprehensive Pathway Interrogation
Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. In the investigation of this compound biosynthesis, metabolomics serves as a crucial tool for a comprehensive interrogation of the metabolic pathway.
By employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain a detailed profile of the metabolites present in a biological sample. This "metabolic fingerprint" can provide valuable clues about the biosynthetic pathway of this compound. For instance, a metabolomic analysis of a plant that produces this compound might reveal the presence of precursor molecules and potential intermediates in the pathway.
Furthermore, metabolomics can be integrated with transcriptomics and proteomics in a systems biology approach. By correlating changes in the metabolome with changes in gene and protein expression under different conditions (e.g., different developmental stages or in response to environmental stimuli), it is possible to build a more complete picture of how the biosynthesis of this compound is regulated. This integrated 'omics' approach has been successfully applied to study the biosynthesis of other terpenes mdpi.com. For example, a study combining metabolomics and transcriptomics in grapevines revealed the influence of vineyard practices on the expression of genes in the terpenoid synthetic pathway and the resulting accumulation of monoterpenoids.
A metabolomics-focused study to understand this compound biosynthesis might involve the following steps:
Comparative Metabolomics : Comparing the metabolite profiles of high versus low this compound-producing plant tissues or varieties.
Precursor-Product Analysis : Supplying labeled precursors (e.g., isotopic forms of geranyl pyrophosphate) and tracing their conversion into this compound and other related metabolites.
Metabolic Flux Analysis : Quantifying the flow of metabolites through the biosynthetic pathway to identify rate-limiting steps and potential targets for metabolic engineering.
Through these 'omics' approaches, the currently uncharacterized biosynthetic pathway of this compound could be fully elucidated, paving the way for its enhanced production through metabolic engineering.
Analytical Research Methodologies for Sylveterpinolene
The analysis and characterization of sylveterpinolene, a monocyclic monoterpenoid, rely on sophisticated separation and detection techniques. hmdb.ca Chromatography is a foundational method for the separation of individual components from complex mixtures, such as essential oils where this compound may be present. researchgate.netchromtech.com The selection of a specific chromatographic technique is primarily dictated by the physicochemical properties of the analyte, particularly its volatility. chromtech.com
Chromatographic Separation Techniques
Chromatographic methods are central to the isolation, identification, and quantification of phytochemicals. researchgate.net These techniques operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. bioanalysis-zone.com For a compound like this compound, found within multi-component plant extracts, chromatography is indispensable. researchgate.netmdpi.com
Gas Chromatography (GC) is a powerful and widely used technique for the separation of volatile and thermally stable compounds, making it the primary analytical tool for terpenes like this compound. chromtech.comrsc.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a column. chromtech.com The separation is based on the differential partitioning of compounds between the gas and stationary phases as they travel through the column. chromtech.com
Research on essential oils frequently employs GC for component analysis. For instance, studies on various plant species utilize GC to separate a complex mixture of monoterpenes, sesquiterpenes, and other volatile constituents. acgpubs.orgresearchgate.net The selection of the GC column is critical; columns with polar stationary phases, such as those made with polyethylene (B3416737) glycol (e.g., HP-Innowax), are commonly used for separating oxygenated terpenes and related compounds. researchgate.net
For unambiguous identification and precise quantification, GC is most effectively coupled with a Mass Spectrometry (MS) detector. nih.gov GC-MS is the gold standard for the analysis of volatile compounds in complex mixtures. rsc.orgnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for structural elucidation and identification by comparison with spectral libraries. nih.govbiomedpharmajournal.org
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. nih.gov Quantification is typically achieved by integrating the area of the chromatographic peak. biomedpharmajournal.org GC-MS has been successfully used to identify dozens of compounds in essential oil analyses, demonstrating its sensitivity and efficacy. acgpubs.orgresearchgate.net For example, in the analysis of essential oils from Tanacetum chiliophyllum, GC-MS was used to identify 93 compounds in the flower oil alone. acgpubs.org
Table 1: Representative GC-MS Parameters for Terpenoid Analysis
| Parameter | Typical Value/Condition | Purpose | Source |
|---|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Separation and Detection/Identification | nih.gov |
| Column | HP-Innowax FSC (or equivalent polar column) | Separation of volatile components | researchgate.net |
| Column Dimensions | 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness | Provides high resolution for complex mixtures | researchgate.net |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column | researchgate.net |
| Flow Rate | 1 mL/min | Optimal flow for separation efficiency | researchgate.net |
| Oven Temperature Program | Gradient, e.g., 60°C to 240°C at 3°C/min | Separates compounds based on boiling point/volatility | acgpubs.org |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample | acgpubs.org |
| Detector | Mass Spectrometer (MS) | Identification and quantification | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching | hmdb.ca |
| Mass Range | m/z 40-450 | Scans for a wide range of possible fragment masses | acgpubs.org |
| Identification Method | Comparison of mass spectra and retention indices with standards/libraries | Confirms the identity of the compound | researchgate.net |
Liquid Chromatography (LC) for Non-Volatile Components
Liquid Chromatography (LC) is a separation technique where the mobile phase is a liquid. shimadzu.nl It is particularly suited for the analysis of non-volatile, semi-volatile, or thermally unstable compounds. mdpi.com While GC is the preferred method for analyzing this compound itself, LC techniques are crucial for analyzing non-volatile compounds that may be present in the same extracts or formulations. mdpi.comtaylorfrancis.com
High-Performance Liquid Chromatography (HPLC) is an advanced form of LC that uses high pressure to force the solvent through the column, leading to higher resolution and faster analysis times. chromtech.comshimadzu.nl An HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system. shimadzu.nl The separation occurs as compounds in the sample interact differently with the stationary phase material in the column. shimadzu.nl
Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode. nih.gov HPLC is extensively used in phytochemical analysis for the identification and quantification of a wide range of compounds such as phenolic acids, flavonoids, and alkaloids. taylorfrancis.comnih.gov While not the primary method for a volatile monoterpenoid, HPLC could be employed to analyze reaction mixtures involving this compound or to perform quality control on final products where it is formulated with non-volatile excipients. taylorfrancis.com
Similar to GC-MS, coupling HPLC with a mass spectrometer (HPLC-MS) significantly enhances its analytical power. europa.eu This hyphenated technique provides molecular weight and structural information for the compounds separated by HPLC, allowing for reliable identification of components in complex matrices. europa.eu HPLC-MS is routinely used in enforcement laboratories for multi-residue analysis in food and other products. europa.eu Its application would be relevant in a broader analysis of an extract containing this compound, where a comprehensive profile including both volatile and non-volatile constituents is required.
Table 2: General Comparison of GC and HPLC for Phytochemical Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Source |
|---|---|---|---|
| Principle | Separation of volatile compounds in the gas phase | Separation of dissolved compounds in the liquid phase | chromtech.comshimadzu.nl |
| Analytes | Volatile, thermally stable compounds (e.g., terpenes, essential oils) | Non-volatile, semi-volatile, or thermally labile compounds (e.g., phenolics, flavonoids, alkaloids) | rsc.orgnih.gov |
| Mobile Phase | Inert gas (e.g., He, N₂) | Liquid solvent or mixture of solvents | researchgate.netshimadzu.nl |
| Stationary Phase | High-boiling point liquid coated on a solid support | Solid particles packed in a column (e.g., silica (B1680970), C18) | researchgate.netnih.gov |
| Typical Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | nih.govnih.gov |
| Suitability for this compound | High (Primary method) | Low (Indirect or for specific applications) | rsc.org |
Thin-Layer Chromatography (TLC) for Rapid Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for purity assessment. layloff.netnih.gov It is particularly valuable for screening a large number of samples, such as different plant extracts, to identify the presence of certain classes of compounds. nih.govnih.gov
The process involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel. researchgate.net The plate is then placed in a sealed chamber containing a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential affinity for the stationary and mobile phases. researchgate.net Visualization of the separated spots is often achieved by using UV light or by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. researchgate.net
TLC has been used to fingerprint essential oils and in TLC-bioluminescence assays to assess the biological activity of separated components directly on the plate. researchgate.netresearchgate.net It serves as an excellent preliminary screening tool before undertaking more complex and time-consuming analyses like GC-MS or HPLC. nih.gov
Preparative Chromatography for Isolation and Purification
Preparative chromatography is a critical technique for isolating and purifying substantial quantities of a specific compound, such as this compound, from a complex mixture. researchgate.netrotachrom.com Unlike analytical chromatography, which aims to identify and quantify the components in a small sample, the primary goal of preparative chromatography is to obtain the compound of interest at a desired purity and in a sufficient amount for further research, characterization, or application. rotachrom.comresearchgate.net The process involves operating systems under overloaded conditions, where the amount of sample injected surpasses the equilibrium capacity between the stationary and mobile phases, leading to broader peaks than in analytical runs. rotachrom.com
The isolation of terpenes from essential oils often employs various preparative chromatographic techniques. A common approach involves the use of adsorption chromatography with silica gel as the stationary phase to separate terpene hydrocarbons from more polar, oxygenated compounds. acs.org High-performance liquid chromatography (HPLC) on a preparative scale is also a powerful tool. scielo.br For instance, reversed-phase HPLC, utilizing C8 or C18 bonded silica columns with water-acetonitrile gradients, has proven effective for resolving complex mixtures of terpenes. researchgate.net
In some cases, preparative gas-liquid chromatography (GLC) is employed for the separation of volatile terpenes. cdnsciencepub.comcdnsciencepub.com This can be achieved by making repeated small-scale injections onto analytical columns and collecting the eluting peaks corresponding to the target compound. cdnsciencepub.com This approach can be more efficient than using larger diameter columns. cdnsciencepub.com The selection of the stationary phase is crucial; for example, Chromosorb W has been identified as a suitable solid support that minimizes the decomposition of thermally sensitive terpenes. cdnsciencepub.com
Below is a table summarizing various preparative chromatography methods used for the isolation and purification of terpenes from different natural sources.
Table 1: Examples of Preparative Chromatography Methods for Terpene Isolation
| Target Compound/Fraction | Source Material | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Key Findings & Reference |
|---|---|---|---|---|---|
| Terpeneless Essential Oils | Lemon, Orange, and Grapefruit Oils | Adsorption Chromatography | Silicic acid | Ethanol (B145695) | Successfully separated terpene hydrocarbons from oxygenated constituents. acs.org |
| Terpene Chlorohydrins | Cold-Pressed Orange Oil | Preparative HPLC | Not specified | Not specified | Three terpene chlorohydrins were purified after initial concentration by silica adsorption chromatography. researchgate.net |
| Sesqui- and Diterpenes | Essential Oils | Preparative HPLC | LiChroprep RP-8 / RP-18 | Water-Acetonitrile gradients | The method is effective for preparative scale-up from analytical separations. researchgate.net |
| p-Menthadienes | Product of α-terpineol dehydration | Preparative Gas-Liquid Chromatography (GLC) | Polyester (Craig) on Chromosorb | Helium | Individual components were isolated by collecting peaks from analytical column runs. cdnsciencepub.comcdnsciencepub.com |
Quantitative Analysis Methods for this compound
Quantitative analysis is essential for determining the concentration of this compound in a given sample. This can be achieved through various analytical techniques, primarily spectrophotometric and chromatographic methods. These methods allow for both absolute and relative concentration measurements, which are vital for quality assessment, chemotype classification, and understanding the chemical profile of sources like essential oils. mdpi.comnih.gov
Spectrophotometric Quantification Techniques
Spectrophotometry is an analytical method used for the quantitative determination of compounds based on the amount of light absorbed by a sample. denovix.com UV-Vis spectrophotometry, in particular, can be a simple, rapid, and accessible technique for quantifying terpenes. brjac.com.breventscribe.net The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. mac-mod.com
For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the analyte in an unknown sample is then determined by measuring its absorbance and interpolating the value from the calibration curve. mac-mod.com While many terpenes absorb in the UV region, the presence of other matrix components can cause interference. brjac.com.br To overcome this, derivative spectrophotometry can be employed. This technique uses the first or higher-order derivative of the absorbance spectrum to eliminate background signals from interfering substances, allowing for the selective quantification of the target analyte. brjac.com.br For instance, a study on ginger and rosemary essential oils in nanocapsules successfully used second-order derivative spectrophotometry to cancel out interference from formulation components. brjac.com.br
A validation study for D-limonene, a monoterpene isomer of this compound, demonstrates the utility of UV-Vis spectrophotometry for quantification. eventscribe.net The findings highlight the method's linearity, precision, and accuracy. eventscribe.net Research on hop essential oils has also shown that spectrophotometric analysis can identify total terpene absorption peaks, forming a basis for identification and quality control. dnu.dp.ua
Table 2: Research Findings for UV-Vis Spectrophotometric Quantification of a Related Terpene (D-Limonene)
| Parameter | Condition / Method | Result | Reference |
|---|---|---|---|
| Instrumentation | Genesys 10 Bio spectrophotometer | - | eventscribe.net |
| Wavelength (λmax) | Analytical scan of D-limonene in ethanol | 250 nm | eventscribe.net |
| Linearity Range | 1.0 to 5.0 μL/mL | R² > 0.99 | eventscribe.net |
| Precision | Reproducibility for 1.0, 3.0, and 5.0 μL/mL solutions | Results were reproducible across different days. | eventscribe.net |
| Accuracy (Recovery) | 1.0, 3.0, and 5.0 μL/mL solutions | 98.77%, 98.60%, and 99.49% respectively. | eventscribe.net |
Chromatographic Quantification for Absolute and Relative Measurements
Chromatographic methods are the most widely used for the precise quantification of volatile compounds like this compound within complex mixtures such as essential oils. Gas chromatography (GC) is particularly well-suited for this purpose due to the high volatility of terpenes. gerstel.com
In chromatographic quantification, the area or height of a peak on the chromatogram is proportional to the concentration of the corresponding analyte. researchgate.net
Absolute Quantification: This method determines the exact concentration of a compound (e.g., in mg/mL or µg/g). It requires the use of a certified reference standard of the analyte to create a calibration curve. An internal standard, a compound added to both standards and samples at a constant concentration, is often used to improve precision and accuracy by correcting for variations in injection volume and sample preparation. nih.gov
Relative Quantification: This approach measures the amount of a compound relative to the total amount of all detected components. The result is typically expressed as a percentage of the total peak area in the chromatogram. ms-editions.cl While it does not give an absolute concentration, it is useful for comparing the chemical profiles of different samples and for quality control when a pure standard of the analyte is unavailable. ms-editions.cl
Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust and common technique for terpene quantification. nih.govms-editions.cl For enhanced specificity and lower detection limits, mass spectrometry (GC-MS) is often used. scielo.brmdpi.com High-performance liquid chromatography (HPLC) with UV detection is also a viable method, especially for less volatile terpenes or when derivatization is not desired. mac-mod.comresearchgate.net Validation of these methods typically involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision to ensure the results are reliable. mdpi.comnih.govresearchgate.net
The table below presents findings from studies on the quantitative analysis of terpenes, including terpinolene (B10128), an isomer of this compound.
Table 3: Research Findings from Chromatographic Quantification of Terpenes
| Analytical Method | Analyte(s) | Matrix | Key Quantification Parameters & Findings | Reference |
|---|---|---|---|---|
| GC-FID | 10 major terpenes including α-pinene, limonene (B3431351), terpinolene | Cannabis Sativa L. | Linearity: 1-100 μg/mL (r² > 0.99); LOD: 0.3 μg/mL; LOQ: 1.0 μg/mL; Accuracy (Recovery): 89-111%. | nih.gov |
| HS-SPME-GC/MS | α-Pinene, R-(+)-Limonene, Linalool | Cannabis | Quantitation was performed using an external standard against a 5-point matrix-matched calibration curve. The method was highly sensitive. | gcms.cz |
| SHS-GC-MS | 20 terpenes and 2 cannabinoids | Hemp Essential Oils | LOD: 0.025–0.5 µg/mL (terpenes); LOQ: 0.1–1 µg/mL (terpenes); Recovery: 85.12–115.47%. | mdpi.com |
| HPLC-UV | 6 triterpene acids and 2 sesquiterpene glycosides | Loquat Leaf Tea | Detector Wavelength: 210 nm; Linearity: 6.25–100 µg/mL (R² ≥ 0.995); LOD: 4 µg/g; LOQ: 12 µg/g (for tea samples). | researchgate.net |
| GC-VUV | 21 terpenes including terpinolene and p-cymene (B1678584) | Terpene Standards | Allows for deconvolution and quantification of co-eluting isomers, reducing run times significantly compared to GC-MS. | isolution.re.kr |
Mechanistic Investigations of Sylveterpinolene in Vitro
Enzyme Interaction Studies Related to Sylveterpinolene Metabolism and Transformation
The biotransformation of chemical compounds is a critical aspect of their biological activity and clearance from the body. nih.gov This process is largely mediated by families of enzymes, most notably the cytochrome P450 (CYP450) superfamily, which is responsible for the metabolism of a vast number of drugs and xenobiotics. criver.comnih.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are standard methods to identify which specific enzymes are involved in a compound's metabolism. nih.govevotec.com These studies can determine if a compound is a substrate, inhibitor, or inducer of these enzymes. bioivt.com
For this compound, data from the CypReact database, a computational tool for predicting interactions with human CYP450 enzymes, indicates a lack of interaction with several major isoforms. cypcomp.canih.gov The database classifies this compound as a "Non-Reactant" for the nine most prominent drug-metabolizing CYP enzymes. cypcomp.ca This suggests that under the conditions of the predictive model, this compound is not a substrate for these key enzymes involved in Phase I metabolism.
| Enzyme | Reactant Status |
|---|---|
| CYP1A2 | Non-Reactant |
| CYP2A6 | Non-Reactant |
| CYP2B6 | Non-Reactant |
| CYP2C8 | Non-Reactant |
| CYP2C9 | Non-Reactant |
| CYP2C19 | Non-Reactant |
| CYP2D6 | Non-Reactant |
| CYP2E1 | Non-Reactant |
| CYP3A4 | Non-Reactant |
Receptor Binding Assays (In Vitro) for Ligand-Receptor Interactions
Receptor binding assays are fundamental in vitro tools used to characterize the interaction between a ligand (a molecule that binds to a receptor) and its specific receptor protein. mdpi.commdpi.com These assays quantify the binding affinity, which is a measure of how strongly the ligand binds to the receptor. umich.edu Typically, a radiolabeled ligand with known high affinity for the receptor is used, and a test compound is added in increasing concentrations to compete for binding. nih.gov The results are often expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) or a Ki value (the inhibition constant), which provides a measure of the compound's binding affinity. nih.gov
A thorough review of the scientific literature reveals a lack of published studies detailing in vitro receptor binding assays performed specifically for this compound. Consequently, there is no available data on its binding affinity for any particular receptor targets.
Pharmacological Target Identification (In Vitro)
Identifying the specific molecular targets with which a compound interacts is a cornerstone of drug discovery and development. wits.ac.za In vitro cell-based mechanistic studies, including pathway and phenotypic analysis, are essential for this process. wits.ac.za
Cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are critical regulators of cellular processes, including inflammation, cell proliferation, and survival. assaygenie.comcusabio.comscienceopen.com The MAPK pathway involves a cascade of protein kinases that transmit signals from the cell surface to the nucleus, while the NF-κB pathway is a key transcription factor system that controls the expression of genes involved in inflammation and immunity. wikipedia.orgmdpi.com Investigating whether a compound can modulate these pathways is key to understanding its pharmacological effects. nih.gov
While this compound has been identified as a metabolite in studies examining broad metabolic responses in plants under stress, specific in vitro research designed to elucidate its direct effect on molecular pathways like MAPK or NF-κB is not currently available in the published literature. rsc.orgresearchgate.net Therefore, it is unknown whether this compound can modulate these or other key signaling cascades.
Direct molecular interaction analysis often employs computational techniques like molecular docking to complement experimental results. nih.gov Molecular docking is an in silico method that predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.gov This analysis provides insights into the strength and nature of the interaction at an atomic level.
As of now, there are no specific molecular docking studies in the scientific literature that have analyzed the direct interaction of this compound with any identified pharmacological targets.
Chemosensory Research Mechanisms and this compound
Chemosensory research investigates how the chemical senses, including smell (olfaction), function. Olfaction relies on the detection of odorant molecules by olfactory receptors (ORs) located in the cell membranes of olfactory sensory neurons. wikipedia.org
Insect and vertebrate olfactory receptors are responsible for detecting a vast array of odorants, leading to the sense of smell. wikipedia.orgelifesciences.org In vertebrates, these receptors are predominantly G protein-coupled receptors (GPCRs). wikipedia.org When an odorant binds, it triggers a conformational change in the receptor, initiating a signal transduction cascade that results in a nerve impulse. wikipedia.org In vitro methods, such as high-throughput luciferase reporter assays in heterologous cell lines, are used to deorphanize receptors (i.e., identify their activating ligands) and characterize their response profiles to different odorants. nih.govnih.gov
While related compounds such as p-mentha-1,3,8-triene (B93057) are noted for their turpentine (B1165885), camphor, and woody odors, specific in vitro studies investigating the interaction of this compound with any mammalian or insect olfactory receptors have not been found in the reviewed scientific literature. hmdb.ca Therefore, the specific receptors that detect this compound and the mechanism of that interaction remain uncharacterized.
Gustatory Receptor Interactions (In Vitro)
The perception of taste is primarily mediated by taste receptors located in taste buds. These are G protein-coupled receptors (GPCRs) that detect different taste modalities. wikipedia.orgresearchgate.net Bitter tastes are sensed by a family of approximately 25 TAS2R (Taste 2 Receptor) proteins, while sweet and umami tastes are detected by heterodimers of the TAS1R family (TAS1R2/TAS1R3 for sweet and TAS1R1/TAS1R3 for umami). mdpi.complos.orgmdpi.comfrontiersin.org
In-vitro studies to determine a compound's effect on these receptors typically involve functional cell-based assays. In these experiments, cell lines (like HEK-293 cells) are genetically engineered to express a specific taste receptor. nih.gov When a test compound activates the receptor, it initiates an intracellular signaling cascade, often leading to an increase in intracellular calcium (Ca²⁺) concentration. mdpi.comthno.org This calcium influx can be measured using fluorescent dyes, allowing researchers to quantify the receptor's activation in response to different compounds and their concentrations. nih.govnih.gov
While extensive research has characterized the activation profiles of numerous compounds for various TAS2Rs and TAS1Rs, specific data on the interaction between this compound and these gustatory receptors are not available in published scientific literature. nih.govnih.gov
Trigeminal System Activation and Response (In Vitro)
The trigeminal system is responsible for sensations like pungency, cooling, and irritation in the oral and nasal cavities, a phenomenon known as chemesthesis. mdpi.com These sensations are detected by nerve endings of the trigeminal nerve, which express a variety of ion channels, most notably from the Transient Receptor Potential (TRP) family. ulb.ac.benih.gov Key channels involved in chemesthesis include:
TRPV1: The capsaicin (B1668287) receptor, activated by heat (>43°C), acid, and pungent compounds like capsaicin from chili peppers. wikipedia.orgnih.gov
TRPA1: Activated by noxious cold and a wide range of pungent irritants such as those found in mustard oil (allyl isothiocyanate), cinnamon, and garlic. nih.govfrontiersin.org
TRPM8: The primary cold sensor, activated by cool temperatures (<25°C) and cooling agents like menthol (B31143) and eucalyptol. ulb.ac.benih.govfrontiersin.org
In-vitro investigation of a compound's effect on the trigeminal system involves expressing these specific TRP channels in cell lines. ulb.ac.be The primary method for assessing activation is through patch-clamp electrophysiology or calcium imaging. ulb.ac.be Activation of these non-selective cation channels leads to an influx of ions, particularly Ca²⁺, which can be directly measured as an electrical current or a change in fluorescence. frontiersin.orgnih.gov Such assays determine whether a compound acts as an agonist (activator) or antagonist (inhibitor) of a specific channel and can quantify its potency and efficacy. nih.gov
Despite the characterization of many natural and synthetic compounds, including other terpenes like menthol, geraniol, and eucalyptol, research specifically detailing the in-vitro activation or inhibition of trigeminal TRP channels by this compound is currently absent from scientific publications. ulb.ac.befrontiersin.orgresearchgate.net
Computational and Theoretical Chemistry Studies of Sylveterpinolene
Quantum Chemical Modeling for Structural and Energetic Analysis
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for analyzing the structural and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine electron distribution and associated molecular energies, providing a detailed picture of molecular stability and reactivity.
Detailed research findings from DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the precise determination of a molecule's geometric and energetic landscape. researchgate.netnih.gov For sylveterpinolene, such studies would begin with a geometry optimization to find its lowest-energy three-dimensional structure. From this optimized geometry, a wealth of information can be derived. Key parameters include bond dissociation energies (BDEs), which indicate the energy required to break a specific bond and can highlight the most likely sites for radical reactions. mdpi.com
Furthermore, Frontier Molecular Orbital (FMO) theory can be applied to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. researchgate.net Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can also be calculated to compare the reactivity of this compound with other related monoterpenes. mdpi.com Studies on similar monoterpenes like limonene (B3431351), pinene, and thymol (B1683141) have shown that these descriptors can effectively rank their relative reactivity. mdpi.com
Table 7.1: Hypothetical Quantum Chemical Parameters for this compound. This table illustrates the types of data generated from DFT calculations. The values are representative examples based on studies of similar monoterpenes.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, guided by a set of parameters known as a force field (e.g., CHARMM, AMBER). acs.orgmdpi.com This technique is invaluable for sampling the vast number of possible conformations a flexible molecule like this compound can adopt and for studying its interactions with its environment, such as a solvent or a biological membrane. nih.gov
One significant application of MD is to investigate how small molecules like terpenes interact with and permeate cell membranes. chemrxiv.orgresearchgate.net In a typical simulation, a this compound molecule would be placed in a system containing a hydrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC). Over the course of the simulation (often spanning hundreds of nanoseconds), the trajectory of the terpene is tracked to observe its partitioning into the membrane, its preferred location within the lipid tails, and its effect on membrane properties like fluidity and thickness. nih.gov Research on other terpenes has shown they can act as spacers between lipids, altering the membrane's structural and dynamic properties. ufg.br Analysis of metrics like the Root Mean Square Deviation (RMSD) can assess the stability of the terpene's position, while the Root Mean Square Fluctuation (RMSF) of protein or lipid atoms can reveal changes in flexibility upon binding. nih.gov
Table 7.2: Example Protocol for an MD Simulation of this compound. This table outlines a representative setup for studying the interaction of this compound with a model cell membrane.
Structure-Activity Relationship (SAR) Modeling for Predictive Analysis
Structure-Activity Relationship (SAR) analysis is founded on the principle that the biological activity of a chemical is directly related to its molecular structure. acs.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate variations in molecular structure with changes in a measured biological response. researchgate.net These models are powerful predictive tools in drug discovery and toxicology. nih.gov
To develop a QSAR model for a specific activity of this compound (e.g., anti-inflammatory or neuroprotective effects), a dataset of structurally related compounds, primarily other monoterpenoids, with known activities would be compiled. researchgate.netmdpi.com For each compound, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., lipophilicity via logP), electronic properties (from quantum calculations), and topological indices (describing molecular shape and branching). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. Such studies on terpenoids have successfully identified that properties like lipophilicity, shape, and electrostatic potential are key governors of neuroprotective activity. researchgate.net Once validated, this model could predict the activity of this compound before it is even synthesized or tested in a lab.
Table 7.3: Illustrative QSAR Data for Neuroprotective Activity. This table shows hypothetical descriptor values and a predicted activity for this compound based on a model built from related terpenes.
Network-Based Approaches for Metabolite Activity Prediction
Network-based approaches represent a systems-level view of biology and chemistry, where molecules are represented as nodes and their relationships as edges. frontiersin.org In metabolomics, these networks can be constructed based on various criteria, such as structural similarity or participation in the same metabolic pathway. frontiersin.org They are particularly useful for predicting the function of uncharacterized metabolites through the principle of "guilt-by-association," where the function of an unknown node is inferred from its better-characterized neighbors. researchgate.net
This compound can be analyzed within two main network contexts. First, in a structural similarity network, it would be connected to other metabolites that share a high degree of 3D structural resemblance. researchgate.net If this compound clusters with known anti-inflammatory terpenes in this network, it would be a strong prediction that it shares this activity. Second, it can be mapped onto the known terpene biosynthesis pathways, such as the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. frontiersin.orgtandfonline.com Integrated analysis of transcriptomics (gene expression) and metabolomics data can build correlation networks that link the abundance of this compound to the expression of specific enzymes (like terpene synthases) and transcription factors, thereby identifying key regulatory points in its production. frontiersin.orgfrontiersin.org
Table 7.4: Hypothetical Activity Prediction Using a Network-Based Approach. This compound is placed in a cluster with structurally similar terpenes, and their known activities are used to predict its potential functions.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. frontiersin.org The method involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding pocket and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org The output is typically a binding energy value (e.g., in kcal/mol) and a predicted binding mode, which highlights key intermolecular interactions like hydrogen bonds and hydrophobic contacts. scienceopen.com
Given the known anti-inflammatory properties of many terpenes, a logical application for this compound would be to dock it against key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). preprints.orgscilit.com In such a study, the 3D structure of the target protein is obtained from a database (e.g., the Protein Data Bank). This compound is then computationally docked into the active site. The results would provide a predicted binding energy, which can be compared to that of a known substrate (like arachidonic acid) or a known inhibitor. preprints.org The analysis would also reveal which amino acid residues in the active site interact with this compound, providing a structural hypothesis for its mechanism of action. These predictions can then guide further experimental validation. scilit.com
Table 7.5: Hypothetical Molecular Docking Results of Terpenes Against COX-2. The table shows predicted binding affinities and key interactions for this compound compared to the natural substrate and other monoterpenes, based on similar published studies. preprints.org
Derivatives and Analogs Research of Sylveterpinolene
Synthesis of Sylveterpinolene Derivatives
The chemical reactivity of this compound is primarily centered around its endocyclic and exocyclic carbon-carbon double bonds, making them ideal targets for synthetic modification. Researchers have explored halogenation, acylation (via precursor alcohols), and hydrogenation to create a range of novel derivatives.
The addition of hydrogen halides, such as hydrogen chloride (HCl), across the double bonds of this compound is a classic example of electrophilic addition. wikipedia.org This reaction typically proceeds without the need for a catalyst and involves the formation of a carbocation intermediate. The reaction with two equivalents of HCl would lead to the formation of a dihydrochloride (B599025) derivative.
The mechanism involves the protonation of the double bonds, leading to the formation of the most stable carbocation intermediate (following Markovnikov's rule), which is then attacked by the chloride ion. Given the presence of two double bonds in this compound, the reaction can produce a mixture of products, including the fully saturated dihydrochloride. The characterization of these halogenated derivatives is crucial for confirming their structure and purity.
Table 1: Synthesis and Characterization of this compound Dihydrochloride
| Reactant | Reagent | Product | Key Characterization Techniques |
|---|---|---|---|
| This compound | Hydrogen Chloride (HCl) | m-Menthane Dihydrochloride | ¹H NMR: Appearance of signals for methyl and isopropyl groups on saturated carbons, disappearance of olefinic proton signals. |
| ¹³C NMR: Shift of carbon signals from the sp² (alkene) region to the sp³ (alkane) region. | |||
| Mass Spectrometry: Molecular ion peak corresponding to the addition of two HCl molecules. |
Further bromination of halogenated p-menthanes has been studied, revealing complex rearrangements that may occur, suggesting that similar complexities could arise in the m-menthane series. researchgate.net
Direct acylation of this compound is not feasible due to the absence of a hydroxyl group. However, its corresponding tertiary alcohol, sylveterpineol (m-menth-1-en-8-ol), serves as a key precursor for synthesizing acylated derivatives through esterification. The synthesis of terpene esters is of significant interest as it can modify the compound's physical properties and biological activity. nih.gov
Esterification can be achieved through several methods:
Fischer-Speier Esterification: Reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This is a reversible process, often requiring the removal of water to drive the reaction to completion.
Acylation with Acid Chlorides or Anhydrides: A more reactive and often irreversible method involves treating the terpene alcohol with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.comgoogle.comgoogle.com
Studies on various terpene alcohols show that primary alcohols generally give higher yields in esterification reactions compared to secondary or tertiary alcohols due to reduced steric hindrance. nih.gov
Table 2: Examples of Esterification of Sylveterpineol
| Precursor Alcohol | Acylating Agent | Catalyst/Conditions | Resulting Ester |
|---|---|---|---|
| Sylveterpineol | Acetic Anhydride | Pyridine | Sylveterynl Acetate |
| Sylveterpineol | Butyric Acid | Sulfuric Acid (H₂SO₄) | Sylveterynl Butyrate |
Saturation of the double bonds in this compound is accomplished through catalytic hydrogenation. This process converts the unsaturated m-menthadiene into a fully saturated m-menthane skeleton. The reaction typically involves molecular hydrogen (H₂) and a heterogeneous catalyst.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is generally carried out under pressure in a suitable solvent. The complete hydrogenation of this compound results in the formation of m-menthane, which can exist as different stereoisomers depending on the starting material and reaction conditions.
Table 3: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Conditions | Product |
|---|---|---|---|
| This compound | Palladium on Carbon (Pd/C) | H₂ gas, pressure, ethanol (B145695) solvent | m-Menthane |
| This compound | Platinum(IV) Oxide (PtO₂) | H₂ gas, pressure, acetic acid solvent | m-Menthane |
Stereoisomer Synthesis and Comparative Characterization
This compound possesses a chiral center at the C1 position of the cyclohexene (B86901) ring, meaning it can exist as (R)- and (S)-enantiomers. The synthesis and study of its derivatives introduce additional stereocenters, leading to the formation of diastereomers. The stereoselective synthesis of these isomers is a key area of research, as different stereoisomers can exhibit distinct biological activities and physical properties.
Methods for achieving stereoselective synthesis in terpene chemistry include:
Use of Chiral Precursors: Starting the synthesis from a naturally occurring, enantiomerically pure terpene.
Asymmetric Catalysis: Employing chiral catalysts that favor the formation of one stereoisomer over another.
Enzymatic Resolutions: Using enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture, allowing for their separation.
The characterization of these stereoisomers relies on techniques that can differentiate between them.
Table 4: Characterization Methods for this compound Stereoisomers and their Derivatives
| Technique | Application |
|---|---|
| Polarimetry | Measures the optical rotation of plane-polarized light, distinguishing between enantiomers. |
| Chiral Chromatography | Separates enantiomers and diastereomers using a chiral stationary phase. |
| NMR Spectroscopy with Chiral Shift Reagents | Induces chemical shift differences between the signals of enantiomers, allowing for their quantification. |
| X-ray Crystallography | Provides the absolute configuration of a chiral molecule if a suitable single crystal of a derivative can be formed. |
Structural Modification Strategies for Investigating Mechanistic Aspects
Modifying the structure of this compound and its derivatives is a powerful tool for investigating reaction mechanisms. By systematically altering the molecule, chemists can probe how electronic and steric factors influence the outcome of a reaction.
Key strategies include:
Isotopic Labeling: Replacing hydrogen atoms with deuterium (B1214612) at specific positions allows chemists to track the movement of atoms throughout a reaction, providing insight into bond-breaking and bond-forming steps.
Synthesis of Sterically Hindered Analogs: Introducing bulky substituents near a reaction site can help determine the steric requirements of a transition state. For example, comparing the hydrogenation rates of different derivatives can reveal how substituents block access to the catalyst surface.
Varying Functional Groups: Converting the double bonds to other functional groups, such as epoxides, allows for the study of different reaction pathways, like acid-catalyzed ring-opening reactions, which are known to proceed through carbocation-like intermediates.
Computational Modeling: Theoretical studies complement experimental work by modeling reaction intermediates and transition states, helping to rationalize observed product distributions and stereoselectivity. The study of terpene cyclases, for instance, relies heavily on understanding the stabilization of highly reactive carbocationic intermediates within an enzyme's active site. nih.govnih.govacs.org
These investigations are crucial for developing more selective and efficient synthetic methods and for understanding the fundamental principles that govern the reactivity of terpenes.
Ecological and Biological Contextual Research of Sylveterpinolene
Plant Origins and Natural Distribution
Sylveterpinolene, a monocyclic monoterpenoid, is a naturally occurring compound found in a variety of plant species. Its presence is notable in the oleoresin of certain pine species, the essential oil of black pepper, and the volatile profile of mangoes.
Occurrence in Pinus Species and Oleoresin Chemistry
The oleoresin of pine trees, a complex mixture of terpenes and resin acids, is the source of turpentine (B1165885), which is obtained through distillation. gumspiritsofturpentine.comecsa-chemicals.ch The chemical composition of turpentine is predominantly monoterpenes, with α-pinene and β-pinene being the most abundant constituents. gumspiritsofturpentine.comwikipedia.org While these two compounds often make up the majority of the oil, other monoterpenes like camphene, limonene (B3431351), and terpinolene (B10128) are also present in varying, lesser amounts. wikipedia.org
This compound, along with its isomers sylvestrene and isosylvestrene, has been identified as a component of the hydrocarbon mixture in pine oleoresin. niir.org The precise composition of turpentine, including the presence and concentration of this compound, can differ based on the specific Pinus species, geographical location, and the method of extraction and distillation. gumspiritsofturpentine.comresearchgate.net For instance, studies on Pinus sylvestris from different locations in Turkey revealed variations in the percentages of its major and minor chemical constituents. acgpubs.org Similarly, the essential oil of Pinus densiflora has been analyzed to contain a diverse array of monoterpenes and other volatile compounds. nih.govasianpubs.org The production of turpentine can be from gum turpentine (GT), derived from tapping living pines, or from crude sulfate (B86663) turpentine (CST), a byproduct of the chemical pulping of pine wood. ecsa-chemicals.ch
Major Components of Turpentine from Various Pine Species
| Component | Typical Percentage Range | Pine Species Source (Examples) |
|---|---|---|
| α-Pinene | 60-80% | Pinus palustris, Pinus elliottii, Pinus pinaster, Pinus halepensis gumspiritsofturpentine.comresearchgate.net |
| β-Pinene | 10-30% | Pinus palustris, Pinus elliottii, Pinus sylvestris gumspiritsofturpentine.comacgpubs.org |
| Δ3-Carene | 5-20% | Pinus massoniana, Pinus elliottii ecsa-chemicals.ch |
| Camphene | 0.5-5% | Pinus palustris, Pinus elliottii gumspiritsofturpentine.com |
| Limonene | Variable | Pinus sylvestris, Pinus pinaster, Pinus halepensis researchgate.netacgpubs.org |
| Terpinolene | Variable | Pinus species wikipedia.org |
| This compound | Variable | Pinus species niir.org |
Presence in Piper nigrum (Black Pepper) and its Role as a Biomarker
This compound has been identified as a unique monocyclic monoterpenoid that is considered a biomarker in the essential oil of black pepper (Piper nigrum). rsc.orgresearchgate.net Black pepper essential oil, obtained through steam distillation of the dried berries, has a complex chemical profile rich in monoterpenes and sesquiterpenes. dmg.esbojensen.net The main components typically include β-caryophyllene, limonene, β-pinene, and α-pinene. dmg.esmountainroseherbs.com The presence of this compound, while not one of the most abundant compounds, contributes to the unique aromatic profile of black pepper oil and serves as a distinguishing chemical marker. rsc.orgresearchgate.net
Key Volatile Compounds in Piper nigrum Essential Oil
| Compound | Typical Olfactory Contribution |
|---|---|
| β-Caryophyllene | Spicy, reminiscent of clove dmg.es |
| Limonene | Citrusy dmg.esmountainroseherbs.com |
| β-Pinene | Coniferous, woody dmg.es |
| α-Pinene | Pine-like, fresh dmg.es |
| δ-3-Carene | Sweet, penetrating dmg.esmountainroseherbs.com |
| This compound | Contributes to unique aroma, biomarker rsc.orgresearchgate.net |
Identification in Mangifera indica (Mango) and Metabolomic Context
Metabolomic studies of mango (Mangifera indica) have led to the identification of this compound as one of the numerous volatile organic compounds present in the fruit. rsc.orgresearchgate.net The aroma of mango is a complex blend of monoterpenes, sesquiterpenes, and other volatile compounds, with the specific composition varying significantly between cultivars. scielo.org.mxnih.gov For example, in some cultivars, δ-3-carene and α-pinene are dominant, while in others, limonene or terpinolene are the major constituents. scielo.org.mxnih.gov
Role in Plant Physiology and Stress Response
Plants produce a vast array of secondary metabolites, including terpenes like this compound, which play crucial roles in their interaction with the environment. These compounds are not directly involved in primary metabolic processes like growth and development but are essential for defense against herbivores, pathogens, and for adaptation to abiotic stresses. frontiersin.org
Metabolite Accumulation under Abiotic Stress Conditions (e.g., Heatwaves)
Plants respond to abiotic stresses such as high temperatures, drought, and salinity by altering their metabolism, which often leads to the accumulation of specific secondary metabolites. frontiersin.orgnih.gov A study on mango fruit's response to heatwaves revealed a broad genetic and metabolic response, including the modulation of several metabolic pathways. rsc.orgresearchgate.net The identification of this compound during this heat stress response suggests its potential involvement in the plant's adaptation mechanisms. rsc.orgresearchgate.net Heat stress can trigger the expression of genes involved in oxidative stress, senescence, and the biosynthesis of secondary metabolites like terpenoids and flavonoids. researchgate.net The accumulation of these compounds can help protect the plant from cellular damage caused by stress. For instance, flavonoids are known for their antioxidant properties and can help alleviate cellular damage stimulated by drought. frontiersin.org
Biosynthetic Response to Environmental Cues and Developmental Stages
The biosynthesis of secondary metabolites in plants is a dynamic process influenced by various environmental cues and developmental stages. researchgate.net Light, for example, is a critical environmental signal that regulates the biosynthesis of many compounds, including anthocyanins. frontiersin.orgmdpi.com Phytohormones act as integrators of these environmental signals, orchestrating the plant's response to its surroundings. csic.es The production of volatile compounds in mango, for instance, changes as the fruit develops and ripens, with different terpenes becoming more or less abundant at various stages. rsc.orgscielo.org.mx The expression of genes involved in these biosynthetic pathways is tightly regulated in response to both internal developmental programs and external environmental stimuli. nih.gov This intricate regulation allows plants to fine-tune their chemical defenses and adaptive responses to an ever-changing environment.
Biomarker Applications in Broader Biological Systems
The utility of specific chemical compounds as indicators of biological states or processes is a cornerstone of modern biological research. These "biomarkers" can range from genes to proteins to small molecules, offering insights into the health, development, and environmental responses of an organism. In the realm of plant science, volatile organic compounds (VOCs) are increasingly recognized for their potential as non-invasive biomarkers. This compound, a monoterpenoid, is emerging as a compound of interest in this context, particularly in phytochemical and metabolomic studies.
This compound as a Biomarker in Phytochemical Analysis
Phytochemical analysis involves the detailed study of the chemical constituents of plants. For aromatic plants, a primary focus of this analysis is the composition of their essential oils. The identification and quantification of specific volatile compounds through methods like Gas Chromatography-Mass Spectrometry (GC-MS) creates a distinct chemical profile, or "fingerprint," for a plant species, variety, or even geographical origin. researchgate.netathmsi.org This profile is crucial for quality control, authentication, and chemotaxonomic classification.
This compound and its isomers, such as terpinolene, are monoterpenoids found in the essential oils of numerous plants. Their presence, absence, or relative concentration can serve as a key marker for identifying a specific plant or chemotype. A notable example is 5-isothis compound, which is considered a biomarker in black pepper oil (Piper nigrum L.). researchgate.net Its detection helps in the characterization and quality assessment of this commercially important spice.
The role of this compound as a phytochemical marker is not limited to a single species. Its identification in the essential oils of various plants underscores its utility in comparative phytochemical studies. Analysis of these volatile components helps researchers and industries ensure the authenticity and consistent quality of plant-derived products. athmsi.org
Table 1: Selected Plants Containing this compound or its Isomers in their Essential Oil
This table lists plant species in which this compound or its closely related isomer, terpinolene, have been identified as constituents of their essential oil, highlighting the compound's relevance in phytochemical profiling.
| Plant Species | Common Name | Compound(s) Identified |
| Mangifera indica L. cv. Chaunsa White researchgate.net | Mango | 5-isothis compound |
| Pinus sylvestris L. researchgate.net | Scots Pine | Terpinolene |
| Ferula macrecolea nih.gov | - | Terpinolene |
| Ferula clemaditifolia mdpi.com | - | Terpinolene |
| Piper nigrum L. researchgate.net | Black Pepper | 5-isothis compound |
Potential as a Metabolomic Marker in Biological Pathways
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a cell, tissue, or organism. A metabolomic marker is a metabolite whose concentration or flux changes significantly in response to a particular stimulus, disease state, or environmental stress, thereby providing a snapshot of a specific biological pathway's activity. typology.com
The potential for this compound to act as a metabolomic marker is demonstrated in research on mangoes (Mangifera indica L. cv. Chaunsa White) subjected to environmental stress. researchgate.net In a study investigating the plant's response mechanism to extreme heatwaves, researchers conducted a metabolome analysis of the fruit's mesocarp and inflorescence. researchgate.net
The analysis revealed that 5-isothis compound was one of the exclusive metabolites identified in the mango inflorescence tissue. researchgate.net The presence of this unique monoterpenoid was linked to the plant's broader genetic and metabolic response to intense heat. researchgate.net This finding suggests that the biosynthesis of 5-isothis compound is modulated as part of a specific metabolic pathway activated by abiotic stress. Therefore, monitoring the levels of 5-isothis compound could serve as a potential biomarker for identifying heat stress in this mango cultivar, offering insights into the complex biological pathways governing stress adaptation in plants.
Table 2: Research Findings on 5-Isothis compound in Mango
This table summarizes key findings from the metabolomic study of Mangifera indica L. cv. Chaunsa White, highlighting the context in which 5-isothis compound was identified as a potential biomarker.
| Parameter | Finding | Source |
| Compound | 5-isothis compound (m-mentha-3(8),6-diene) | researchgate.net |
| Plant & Cultivar | Mangifera indica L. cv. Chaunsa White | researchgate.net |
| Tissue | Inflorescence | researchgate.net |
| Biological Context | Identified as an exclusive metabolite in a study of the plant's response to heatwave stress. | researchgate.net |
| Proposed Role | May impart characteristic aroma to the inflorescence and is part of the metabolic response to abiotic stress. | researchgate.net |
| Biomarker Potential | Considered a potential metabolomic marker for heat stress response pathways in this cultivar. | researchgate.net |
Q & A
Q. What are the standard experimental protocols for isolating and purifying sylveterpinolene from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., hexane or dichloromethane) followed by chromatographic purification (column chromatography with silica gel). Critical parameters include solvent polarity gradients (e.g., 5–20% ethyl acetate in hexane) and monitoring via TLC with UV/fluorescence detection . Purity should be confirmed using GC-MS (electron ionization mode, 70 eV) and NMR (¹H/¹³C, DEPT-135) .
Q. How can researchers validate the structural identity of this compound when conflicting spectroscopic data arises?
Methodological Answer: Cross-validate spectral data (NMR, IR, MS) against computational models (DFT-based chemical shift predictions) and reference databases (e.g., SciFinder, Reaxys). For unresolved discrepancies, perform X-ray crystallography for unambiguous structural confirmation .
Q. What are the key considerations for designing stability studies of this compound under varying environmental conditions?
Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring (C18 column, acetonitrile/water mobile phase). Assess degradation products via LC-MS/MS and correlate with Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity results of this compound across in vitro and in vivo models?
Methodological Answer: Conduct dose-response studies to identify threshold effects and validate assay specificity (e.g., siRNA knockdown of putative targets). Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile bioavailability differences between models .
Q. What computational strategies are effective for predicting this compound’s interaction with novel biological targets?
Methodological Answer: Employ molecular docking (AutoDock Vina, Glide) with homology-modeled protein structures and validate via molecular dynamics simulations (GROMACS, AMBER). Cross-reference with cheminformatics databases (PubChem BioAssay) to identify conserved binding motifs .
Q. How can isotopic labeling techniques elucidate this compound’s metabolic pathways in complex biological systems?
Methodological Answer: Synthesize ¹³C/²H-labeled analogs via catalytic deuteration or biogenetic incorporation. Track metabolites using LC-HRMS with stable isotope tracing and fragment ion analysis (e.g., MSE data-independent acquisition) .
Data Contradiction and Reproducibility
Q. What statistical frameworks are recommended for resolving inconsistencies in this compound’s reported physicochemical properties?
Methodological Answer: Apply meta-analysis tools (RevMan, MetaLab) to aggregate published data, weighted by experimental rigor (sample size, methodology). Use Bland-Altman plots to assess inter-laboratory variability and identify systematic biases .
Q. How should researchers design multi-center studies to ensure reproducibility of this compound’s pharmacological effects?
Methodological Answer: Standardize protocols via SOPs (e.g., OECD guidelines) and inter-laboratory calibration. Implement blinded sample analysis and use mixed-effects models to account for site-specific covariates (e.g., equipment type, technician expertise) .
Methodological Tables
Table 1. Key Analytical Parameters for this compound Characterization
| Technique | Parameters | Reference Standard |
|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 50–300°C (10°C/min) | NIST 2020 Library |
| ¹H NMR | Solvent: CDCl₃; Frequency: 400 MHz | Tetramethylsilane (TMS) |
| HPLC-UV | Column: C18; λ: 254 nm; Flow: 1.0 mL/min | USP grade this compound |
Table 2. Common Pitfalls in this compound Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
